1-((1-(1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
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Overview
Description
1-((1-(1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including an indole, azetidine, triazole, and pyrrolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Indole Derivative: The synthesis begins with the preparation of 6-methoxy-1H-indole-2-carboxylic acid. This can be achieved through the Fischer indole synthesis or other suitable methods.
Azetidine Ring Formation: The carboxylic acid group of the indole derivative is then converted into an azetidin-3-yl group. This step often involves cyclization reactions under specific conditions.
Triazole Formation: The azetidine intermediate is then reacted with an appropriate azide to form the 1,2,3-triazole ring via a Huisgen cycloaddition (click chemistry).
Pyrrolidinone Attachment: Finally, the triazole intermediate is coupled with pyrrolidin-2-one through a suitable linker, often involving amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((1-(1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl groups in the compound can be reduced to alcohols.
Substitution: The hydrogen atoms on the indole and triazole rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination) or nucleophiles (e.g., amines for amination).
Major Products
Oxidation: Formation of 6-hydroxy-1H-indole-2-carbonyl derivatives.
Reduction: Formation of alcohol derivatives of the original compound.
Substitution: Various substituted indole, triazole, and pyrrolidinone derivatives.
Scientific Research Applications
1-((1-(1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The indole and triazole rings are known to facilitate binding to biological targets, while the azetidine and pyrrolidinone moieties may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)-2-(1H-1,2,3-triazol-4-yl)ethanone: Similar structure but lacks the azetidine and pyrrolidinone rings.
6-methoxy-1H-indole-2-carboxylic acid: Precursor in the synthesis but lacks the triazole and pyrrolidinone rings.
1-(1H-1,2,3-triazol-4-yl)methanamine: Contains the triazole ring but lacks the indole, azetidine, and pyrrolidinone rings.
Uniqueness
1-((1-(1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is unique due to its combination of multiple functional groups, which may confer distinct biological activities and chemical properties compared to simpler analogs
Properties
IUPAC Name |
1-[[1-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-29-16-5-4-13-7-18(21-17(13)8-16)20(28)25-11-15(12-25)26-10-14(22-23-26)9-24-6-2-3-19(24)27/h4-5,7-8,10,15,21H,2-3,6,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTXRIMIZHTUKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)N4C=C(N=N4)CN5CCCC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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